molecular formula C18H17ClN2O3 B4983545 1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione

1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione

Cat. No. B4983545
M. Wt: 344.8 g/mol
InChI Key: XAYVDXYJOCYBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione, commonly known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPI is a synthetic compound that belongs to the family of pyrrolidinediones. It has a molecular weight of 408.94 g/mol and a chemical formula of C21H22ClNO4.

Mechanism of Action

The exact mechanism of action of CMPI is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by CMPI can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CMPI has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPI in lab experiments is its high potency and selectivity. CMPI has been shown to exhibit significant pharmacological effects at low concentrations, making it a valuable tool for studying various biological processes. However, one of the main limitations of using CMPI in lab experiments is its potential toxicity. CMPI has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on CMPI. One potential direction is the development of novel analogs of CMPI with improved pharmacological properties. Another potential direction is the investigation of the potential of CMPI as an anti-cancer agent in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of CMPI and its potential applications in various fields.

Synthesis Methods

The synthesis of CMPI involves a multi-step process that includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with 4-methoxybenzyl chloride. The final step involves the cyclization of the intermediate compound to form CMPI.

Scientific Research Applications

CMPI has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. CMPI has also been investigated for its potential as an anti-cancer agent. Studies have shown that CMPI can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-15-8-2-12(3-9-15)11-20-16-10-17(22)21(18(16)23)14-6-4-13(19)5-7-14/h2-9,16,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYVDXYJOCYBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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